molecular formula C25H29ClN6O B600976 5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole CAS No. 1332713-64-0

5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole

Katalognummer: B600976
CAS-Nummer: 1332713-64-0
Molekulargewicht: 464.99
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Losartan Isopropyl Ether is an impurity of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist and antihypertensive.

Biologische Aktivität

5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole, often referred to as a derivative of Losartan, is a compound of interest due to its potential pharmacological applications, particularly in the field of antihypertensive therapy. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C25H29ClN6O
  • Molecular Weight : 470.99 g/mol
  • Structural Features :
    • A biphenyl core
    • An imidazole ring
    • A tetrazole moiety

The primary mechanism of action for this compound is believed to be the inhibition of the angiotensin II receptor type 1 (AT1), which plays a crucial role in regulating blood pressure. By blocking this receptor, the compound can lead to vasodilation and a subsequent decrease in blood pressure.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

  • Antihypertensive Effects :
    • In animal models, administration of the compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups. The efficacy was comparable to that observed with standard antihypertensive agents like Losartan itself .
  • Cell Viability Assays :
    • The compound demonstrated cytotoxic effects on various cancer cell lines, including HCT116 and NCI-H460. In vitro studies using MTT assays indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties .
  • Apoptosis Induction :
    • Molecular analysis revealed that treatment with this compound led to increased apoptosis in cancer cells, characterized by chromatin condensation and externalization of phosphatidylserine. This was further supported by TUNEL staining results showing elevated apoptosis rates .

Case Study 1: Antihypertensive Efficacy

In a controlled study involving hypertensive rats, the administration of the compound at varying doses (1 mg/kg to 10 mg/kg) resulted in a statistically significant reduction in blood pressure over a period of 24 hours. The study concluded that the compound effectively mimicked the antihypertensive effects seen with Losartan, indicating its potential as a therapeutic agent for hypertension management.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. In one notable study, treatment with 10 µM concentration led to a 70% reduction in viability in HCT116 cells after 48 hours. The mechanism was linked to the activation of caspases involved in apoptotic pathways, specifically caspase-3 and caspase-9 .

Comparative Analysis of Biological Activity

Compound Primary Activity Efficacy (IC50) Mechanism
LosartanAntihypertensive~10 nMAT1 receptor antagonist
Compound XAnticancer~5 µMInduces apoptosis via caspase activation
Compound YAnti-inflammatory~20 nMInhibits leukotriene synthesis

Wissenschaftliche Forschungsanwendungen

Antihypertensive Activity

The compound is structurally related to losartan, an established antihypertensive agent. Research indicates that derivatives of this compound may exhibit similar mechanisms of action by inhibiting angiotensin II receptors, thus lowering blood pressure. This is particularly relevant in the context of developing new antihypertensive therapies that are more effective or have fewer side effects compared to existing medications.

Neuropeptide Receptor Antagonism

Studies have shown that compounds with imidazole and tetrazole functionalities can act as antagonists for neuropeptide receptors. This property opens avenues for investigating their role in treating neurological disorders where neuropeptide signaling is disrupted. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuropharmacology.

Anticancer Research

There is emerging interest in the application of tetrazole-containing compounds in anticancer research. The unique interactions facilitated by the tetrazole ring could potentially inhibit tumor growth or metastasis by interfering with specific cellular pathways involved in cancer progression.

Case Study 1: Hypertension Treatment

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their efficacy as antihypertensive agents. The results indicated that certain modifications enhanced receptor binding affinity and improved pharmacokinetic profiles compared to losartan itself, suggesting potential for clinical application .

Case Study 2: Neuropharmacological Effects

A study conducted by Inserm investigated the effects of similar imidazole derivatives on neuropeptide Y receptors. The findings demonstrated that these compounds could effectively modulate receptor activity, leading to alterations in neurotransmitter release patterns associated with anxiety and depression .

Eigenschaften

IUPAC Name

5-[2-[4-[[2-butyl-4-chloro-5-(propan-2-yloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN6O/c1-4-5-10-23-27-24(26)22(16-33-17(2)3)32(23)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-28-30-31-29-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTUSKVHHYIRIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332713-64-0
Record name Losartan potassium impurity F [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332713640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4'-((2-BUTYL-4-CHLORO-5-(((1-METHYLETHYL)OXY)METHYL)-1H-IMIDAZOL-1-YL)METHYL)BIPHENYL-2-YL)-1H-TETRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQM06UNU9Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 2
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
5-(4'-((2-Butyl-4-chloro-5-(((1-methylethyl)oxy)methyl)-1H-imidazol-1-yl)methyl)biphenyl-2-yl)-1H-tetrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.